Ramiprilat-d4 Delivers Isotope Dilution Accuracy with Validated Extraction Recovery >86% in Human Plasma Bioequivalence Studies
In isotope dilution LC-ESI-MS/MS methods validated for human plasma, deuterated analogs of ramipril (including ramiprilat-d4) used as internal standards demonstrated mean extraction recovery exceeding 86.0% across four QC concentration levels, with consistent recovery performance maintained throughout the analytical run [1]. The method, validated over a concentration range of 0.125–80.0 ng/mL for ramipril, was successfully applied to a bioequivalence study of 5 mg ramipril tablet formulations in healthy subjects, with assay reproducibility confirmed through reanalysis of 42 incurred samples [2]. In contrast, methods employing the structural analog enalapril as IS reported ramiprilat recoveries ranging from 81.0% to 98.2%, introducing wider variability across the concentration range and requiring additional method qualification steps for regulatory submission [3].
| Evidence Dimension | Extraction Recovery Consistency Across QC Levels |
|---|---|
| Target Compound Data | Mean extraction recovery >86.0%, consistent across all four QC levels for deuterated IS method |
| Comparator Or Baseline | Structural analog IS (enalapril): 81.0–98.2% recovery range for ramiprilat |
| Quantified Difference | Tighter recovery distribution with deuterated IS; reduced inter-QC variability |
| Conditions | Human plasma (150 μL), solid-phase extraction (SPE), Hypurity C18 column (150 mm × 4.6 mm, 5 μm), LC-ESI-MS/MS with polarity switching |
Why This Matters
Procurement of ramiprilat-d4 enables method validation with recovery consistency that meets FDA bioanalytical method validation guidelines for incurred sample reanalysis (ISR) acceptance without additional matrix effect compensation steps.
- [1] Patel B, Jangid AG, Suhagia BN, Desai N. Challenges in Simultaneous Determination of Hydrochlorothiazide and Ramipril in Human Plasma: Application to a Bioequivalence Study. J Chromatogr Sci. 2018;56(10):867-878. View Source
- [2] Patel B, et al. Method validation and application to bioequivalence study in nine healthy Indian subjects. J Chromatogr Sci. 2018;56(10):867-878. View Source
- [3] Lu XY, Shen-Tu JZ, Liu J. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers. J Pharm Biomed Anal. 2006;40(2):478-483. View Source
